4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide
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Description
4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide is a chemical compound that has gained significant interest in scientific research. It is a sulfonamide derivative, a class of compounds known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a central C—S—N—C fragment with a torsion angle of 68.4 (3)° and a dihedral angle between the planes of the two benzene rings of 41.17 (19)° . The crystal structure features strong N—H⋯O hydrogen bonds between the molecules, forming infinite one-dimensional C (4) chains along [001]. These chains are interconnected via short F⋯F contacts [F⋯F = 2.868 (4) Å], forming a one-dimensional ribbon-like architecture .Scientific Research Applications
Photodynamic Therapy and Photosensitization
The application of benzenesulfonamide derivatives, including those structurally similar to 4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide, in photodynamic therapy has been explored. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential as Type II photosensitizers for cancer treatment in photodynamic therapy. This application is based on the compound's good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Research by Motavallizadeh et al. (2014) investigated the antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which are structurally related to the chemical . These compounds showed significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents. Specifically, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide demonstrated the highest activity against several cancer cell lines (Motavallizadeh et al., 2014).
Antibacterial and Antifungal Activities
Ranganatha et al. (2018) synthesized 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including compounds containing benzenesulfonamide, and evaluated their in vitro antibacterial and antifungal activities. Notably, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Catalytic Activity in Asymmetric Alkylation Reactions
Itsuno, Yamamoto, and Takata (2014) explored the use of benzenesulfonamides in catalytic activities. They prepared various 4-(bromomethyl)benzenesulfonamides and found that cinchonidinium salts obtained from these compounds showed highly enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno, Yamamoto, & Takata, 2014).
Properties
IUPAC Name |
4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHIRHTJUWKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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